molecular formula C17H19FN4O5S B606244 Bms-707035 CAS No. 729607-74-3

Bms-707035

Cat. No. B606244
M. Wt: 410.42
InChI Key: VNIWZCGZPBJWBI-UHFFFAOYSA-N
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Patent
US07135467B2

Procedure details

A mixture of 2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-methoxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluoro-benzylamide (0.115 g, 0.27 mmol) in 2,4,6-collidine (3 ml) was treated with lithium iodide (0.060 g) and the resulting mixture was heated at 120° C. for 30 min. The collidine was then evaporated in vacuo, the residue was diluted with a small volume of water and the pH was adjusted to a value of 7 with 0.1 N hydrochloric acid. The aqueous phase was extracted three times with dichloromethane and the combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on reversed phase silica gel (Waters, C-18, 125 A, elution with water-acetonitrile 7:3 to 6:4) to give 0.058 g (52% yield) of the title amide as a white solid; mp 226–227° C. (dichloromethane-ethanol).
Name
2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-methoxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluoro-benzylamide
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:29]=[CH:28][C:5]([CH2:6][NH:7][C:8]([C:10]2[N:11]=[C:12]([N:20]3[CH2:25][CH2:24][CH2:23][CH2:22][S:21]3(=[O:27])=[O:26])[N:13]([CH3:19])[C:14](=[O:18])[C:15]=2[O:16]C)=[O:9])=[CH:4][CH:3]=1.[I-].[Li+]>N1C(C)=CC(C)=CC=1C>[F:1][C:2]1[CH:29]=[CH:28][C:5]([CH2:6][NH:7][C:8]([C:10]2[N:11]=[C:12]([N:20]3[CH2:25][CH2:24][CH2:23][CH2:22][S:21]3(=[O:27])=[O:26])[N:13]([CH3:19])[C:14](=[O:18])[C:15]=2[OH:16])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-methoxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluoro-benzylamide
Quantity
0.115 g
Type
reactant
Smiles
FC1=CC=C(CNC(=O)C=2N=C(N(C(C2OC)=O)C)N2S(CCCC2)(=O)=O)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
N1=C(C=C(C=C1C)C)C
Step Two
Name
Quantity
0.06 g
Type
reactant
Smiles
[I-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The collidine was then evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with a small volume of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with dichloromethane
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on reversed phase silica gel (Waters, C-18, 125 A,
WASH
Type
WASH
Details
elution with water-acetonitrile 7:3 to 6:4)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CNC(=O)C=1N=C(N(C(C1O)=O)C)N1S(CCCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.058 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.